

One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol Isomers: An Application Note and Protocol

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Compound of Interest

Compound Name: 4-Aminocyclohexanol

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This document provides a detailed application note and protocol for the one-pot synthesis of cis- and trans-**4-aminocyclohexanol** isomers, valuable building blocks in pharmaceutical development. This chemoenzymatic approach utilizes a ketoreductase (KRED) for the regioselective mono-reduction of 1,4-cyclohexanedione, followed by a stereoselective amination catalyzed by an amine transaminase (ATA). This method offers a highly efficient and stereocontrolled route to the desired isomers, minimizing intermediate isolation steps and reliance on metal catalysts.

Introduction

Chiral aminocyclohexanols are crucial synthons in the preparation of various active pharmaceutical ingredients. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and challenging purification procedures to separate stereoisomers. This biocatalytic, one-pot method presents a green and efficient alternative, leveraging the high selectivity of enzymes to control the stereochemical outcome. The synthesis commences with the KRED-mediated reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone. The subsequent choice of a cis- or trans-selective ATA dictates the final stereochemistry of the **4-aminocyclohexanol** product.

Data Presentation

The following tables summarize the quantitative data for the key enzymatic steps in the one-pot synthesis of **4-aminocyclohexanol** isomers.

Table 1: Regioselective Mono-Reduction of 1,4-Cyclohexanedione by Ketoreductases

Entry	Ketoreductase (KRED)	Enzyme Conc. (mg/mL)	Conversion of 1,4-cyclohexanedione (%)	Formation of 1,4-Cyclohexanediol (%)
1	LK-KRED	0.1	>90	~2.4
2	KRED-P2-C11	0.04	>94	~1

Reaction conditions: 50 mM 1,4-cyclohexanedione, 1.0 mM NAD(P)⁺, 100 mM propan-2-ol, 50 mM sodium phosphate buffer, pH 7.0, 30°C, 12 hours.[1]

Table 2: One-Pot Synthesis of cis- and trans-**4-Aminocyclohexanol** Isomers

Entry	Reaction Mode	Amine Transaminase (ATA)	Conversion (%)	cis:trans Ratio	Diol byproduct (%)	Diamine byproduct (%)
1	Sequential	ATA-3FCR-4M	91	80:20	9	0
2	Sequential	ATA-200	85	99:1	9	6
3	Sequential	ATA-234	88	20:80	4	0
4	Cascade	ATA-3FCR-4M	98	80:20	2	0
5	Cascade	ATA-234	89	25:75	3	0
6	Cascade	ATA-200	44	99:1	0	48

Sequential reactions involved a two-step process with intermediate formation of 4-hydroxycyclohexanone. Cascade reactions involved the simultaneous addition of both enzymes.^[1]

Experimental Protocols

Materials

- 1,4-Cyclohexanedione
- Ketoreductase (e.g., from *Lactobacillus kefir* (LK-KRED) or KRED-P2-C11)
- Amine Transaminase (e.g., ATA-3FCR-4M for cis-isomer, ATA-234 for trans-isomer, or ATA-200 for high cis-selectivity)
- Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
- Propan-2-ol
- Isopropylamine
- Pyridoxal 5'-phosphate (PLP)
- Sodium phosphate buffer
- Potassium phosphate buffer
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Ethyl acetate
- Hexane
- Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge, etc.)
- Gas chromatograph (GC) with a chiral column (e.g., CP Chirasil-DeX CB) for analysis.

Protocol 1: One-Pot Sequential Synthesis of trans-4-Aminocyclohexanol

This protocol is optimized for the synthesis of the trans-isomer using LK-KRED and ATA-234.

Step 1: KRED-mediated mono-reduction

- Prepare a reaction mixture (15 mL) in a 50 mL flask containing 50 mM sodium phosphate buffer (pH 7.0), 1.0 mM NADP⁺, and 100 mM propan-2-ol.
- Add 1,4-cyclohexanedione to a final concentration of 50 mM (84 mg for a 15 mL reaction).
- Initiate the reaction by adding freshly isolated cell lysate of LK-KRED to a final concentration of 0.4 mg/mL.
- Incubate the reaction at 30°C with stirring (250 rpm) for 24 hours. Monitor the formation of 4-hydroxycyclohexanone by GC analysis.

Step 2: ATA-mediated transamination

- After 24 hours, add the following to the reaction mixture:
 - Isopropylamine to a final concentration of 500 mM.
 - Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
 - ATA-234 to a final concentration of 2 mg/mL.
- Continue the incubation at 30°C with stirring for another 24-48 hours. Monitor the formation of **4-aminocyclohexanol** by GC analysis.

Protocol 2: One-Pot Cascade Synthesis of cis-4-Aminocyclohexanol

This protocol is a concurrent cascade reaction for the synthesis of the cis-isomer using LK-KRED and ATA-200.

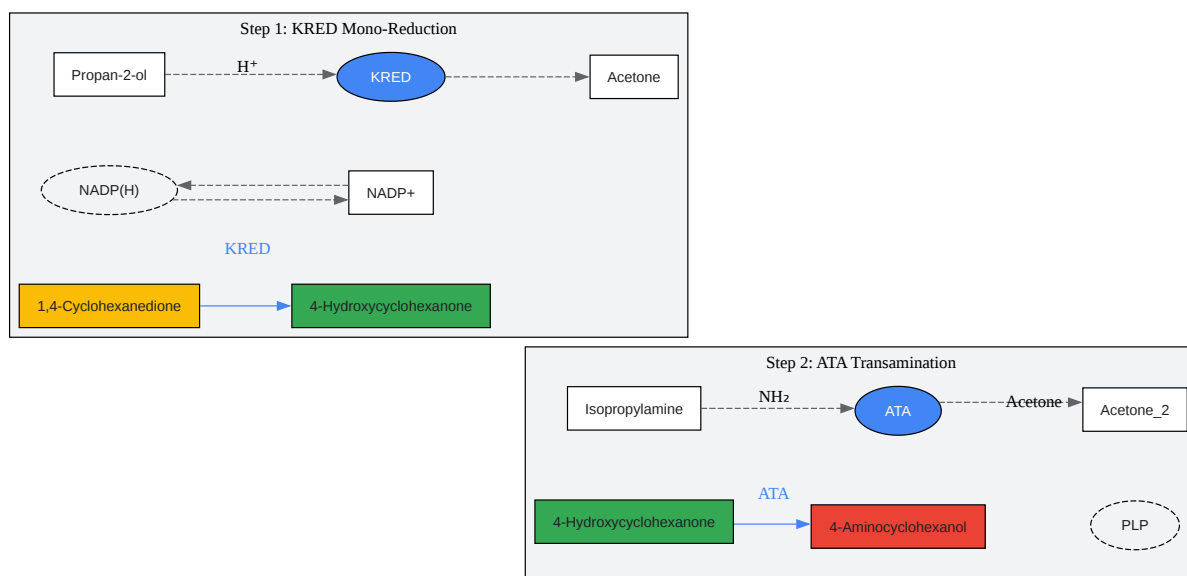
- In a 50 mL flask, prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).

- Add the following components to the buffer:
 - 1,4-cyclohexanedione to a final concentration of 50 mM (168 mg for a 30 mL reaction).
 - NADP⁺ to a final concentration of 1 mM.
 - Propan-2-ol to a final concentration of 100 mM (0.76% v/v).
 - Isopropylamine to a final concentration of 500 mM.
 - PLP to a final concentration of 1 mM.
 - MgCl₂ to a final concentration of 1 mM.
 - DMSO to a final concentration of 2% (v/v).
- Initiate the reaction by adding freshly isolated cell lysates of LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL).
- Incubate the reaction at 30°C with stirring (250 rpm) for 48 hours. Monitor the progress of the reaction by GC analysis.[\[1\]](#)

Product Purification and Analysis

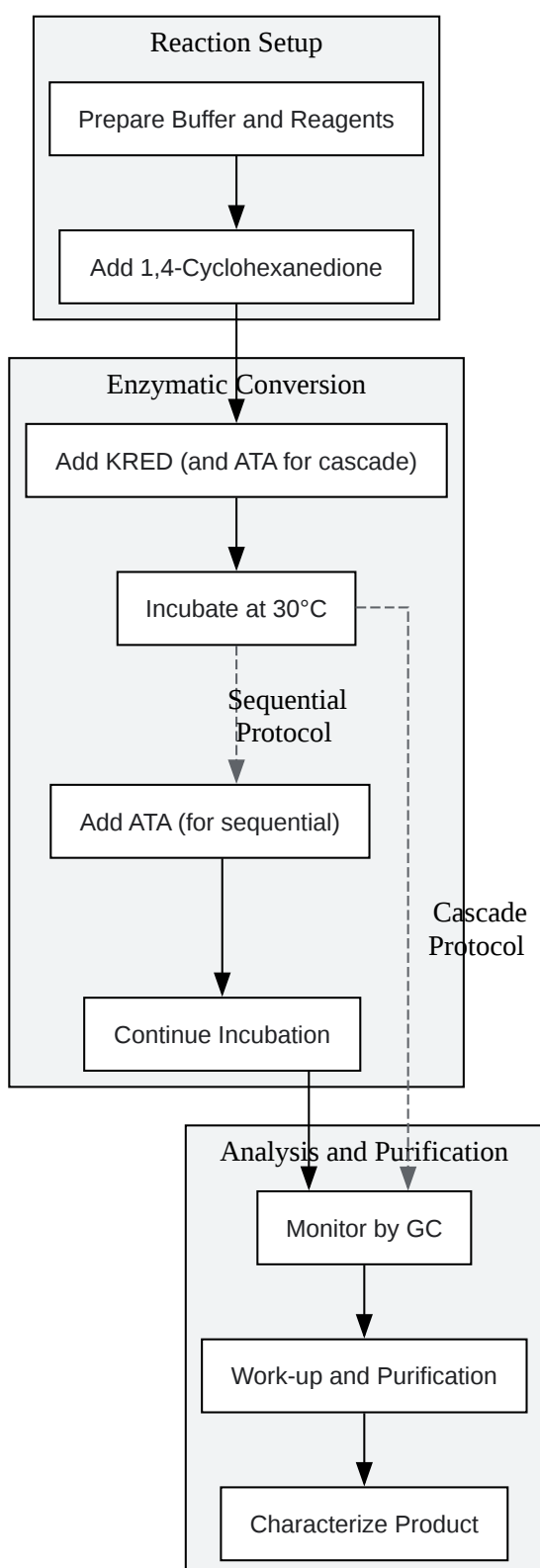
- Work-up: After the reaction, centrifuge the mixture to remove the enzyme.
- Boc Protection: To facilitate purification, the crude product can be derivatized with di-tert-butyl dicarbonate (Boc₂O).
- Extraction: Extract the Boc-protected product with an organic solvent such as dichloromethane or ethyl acetate.
- Chromatography: Purify the extracted product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
- Analysis: Determine the cis:trans ratio of the purified **4-aminocyclohexanol** (after removal of the Boc group if necessary) by GC analysis using a chiral column.

Visualizations



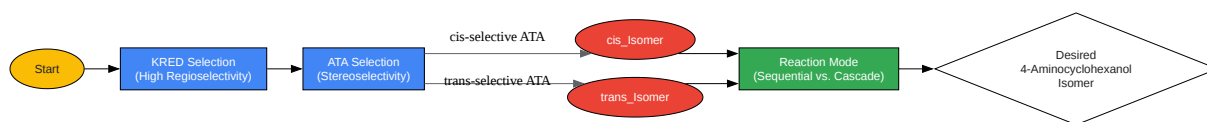
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Caption: Reaction pathway for the one-pot synthesis of **4-aminocyclohexanol**.



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Caption: General experimental workflow for the one-pot synthesis.



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Caption: Logical relationship of key factors in the synthesis.

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References

- 1. d-nb.info [d-nb.info]
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